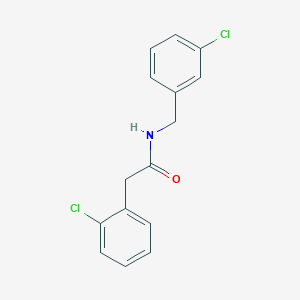![molecular formula C17H19FO3 B4986071 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been extensively studied for its effects on metabolism, energy expenditure, and endurance.
Mechanism of Action
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and fat burning. Additionally, activation of PPARδ has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced inflammation, and enhanced endurance. In animal studies, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to increase fat burning and improve glucose tolerance, leading to improved metabolic health. Additionally, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to increase endurance and reduce fatigue, making it a potential candidate for sports performance enhancement.
Advantages and Limitations for Lab Experiments
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its high potency and specificity for PPARδ activation. Additionally, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying metabolic and energy-related processes. However, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, including further exploration of its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. Additionally, there is a need for further studies on the long-term safety and potential side effects of 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, as well as the development of more potent and selective PPARδ agonists. Finally, there is a need for the development of more reliable and sensitive assays for measuring PPARδ activation and downstream effects of 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene.
Synthesis Methods
The synthesis of 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-methoxyphenol with 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine and the subsequent reaction with 4-(4-bromobutoxy)benzyl bromide. The resulting product is then treated with hydrochloric acid to yield 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene.
Scientific Research Applications
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been studied extensively for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In sports, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to enhance endurance and increase fat burning, making it a popular choice among athletes. In metabolic disorders, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and obesity. In cancer treatment, 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-14-8-10-15(11-9-14)20-12-4-5-13-21-17-7-3-2-6-16(17)18/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAZGPFXCLPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

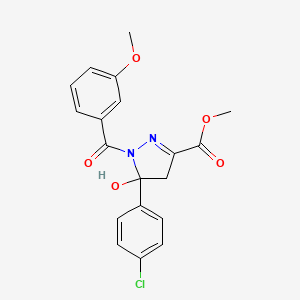
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)
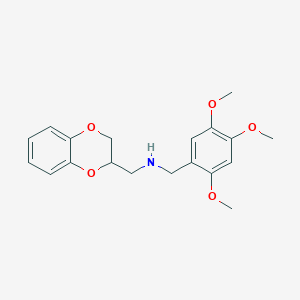
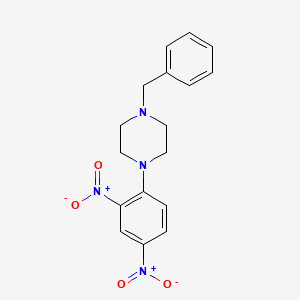
![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
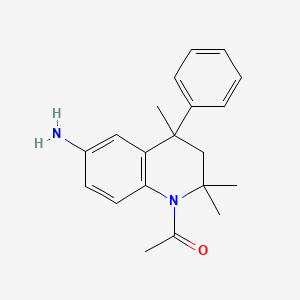

![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
